6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Overview
Description
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism Of Action
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate the immune system. By inhibiting JAK enzymes, 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile can reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical And Physiological Effects
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been shown to have several biochemical and physiological effects. It can reduce the production of cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It can also reduce the activation of T cells and B cells, which are involved in the immune response. In addition, 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been shown to reduce the production of antibodies, which are involved in the autoimmune response.
Advantages And Limitations For Lab Experiments
One of the advantages of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is that it is a highly selective JAK inhibitor, which means that it targets only specific JAK enzymes and does not affect other signaling pathways. This makes it a promising candidate for the treatment of autoimmune diseases, as it can reduce inflammation without affecting other physiological processes. However, one of the limitations of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is that it can have adverse effects on the immune system, such as increased susceptibility to infections. Therefore, it is important to carefully monitor patients who are taking 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile.
Future Directions
There are several future directions for the research on 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile. One direction is to study its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its long-term effects on the immune system and its potential to cause adverse effects. In addition, there is a need to develop more selective JAK inhibitors that can target specific JAK enzymes and have fewer adverse effects on the immune system. Finally, there is a need to develop more effective drug delivery systems for JAK inhibitors, such as nanoparticles, that can improve their efficacy and reduce their toxicity.
Synthesis Methods
The synthesis of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile involves several steps. The first step is the preparation of 4-chlorobenzaldehyde, which is reacted with methylamine to form 4-chloro-N-methylbenzamide. This compound is then reacted with ethyl cyanoacetate to form 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid ethyl ester. Finally, the ester group is hydrolyzed to form 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile.
Scientific Research Applications
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has also been studied for its potential use in the treatment of other diseases, such as multiple sclerosis and lupus.
properties
IUPAC Name |
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLXCVOLQXNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407590 | |
Record name | AC1NN2RN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
CAS RN |
134600-02-5 | |
Record name | AC1NN2RN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-CHLOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.